![molecular formula C28H29N3O3 B2613669 4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 912903-13-0](/img/structure/B2613669.png)
4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups, including a benzimidazole ring and a pyrrolidinone ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzimidazole ring and the pyrrolidinone ring, followed by the attachment of the methoxyphenyl and dimethylphenoxyethyl groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrrolidinone rings would likely contribute to the rigidity of the molecule, while the methoxyphenyl and dimethylphenoxyethyl groups could influence its polarity and solubility .Chemical Reactions Analysis
As an organic compound, this molecule could undergo a variety of chemical reactions. The benzimidazole and pyrrolidinone rings might be involved in reactions with acids and bases, while the methoxyphenyl and dimethylphenoxyethyl groups could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple rings could increase its melting point and boiling point, while the methoxyphenyl and dimethylphenoxyethyl groups could enhance its solubility in organic solvents .Aplicaciones Científicas De Investigación
Molecular Structures and Synthetic Approaches
Structural Insights : The study by Burgess et al. (1998) on N-Aryl-Substituted 3-hydroxypyridin-4-ones explores the molecular structures of compounds with similar benzimidazole and methoxyphenyl components. These compounds exhibit hydrogen-bonded dimeric pairs, indicative of potential intermolecular interactions that could be relevant for designing molecules with specific biological activities (J. Burgess, J. Fawcett, D. Russell, & L. Zaisheng, 1998).
Synthetic Routes : A novel synthetic route to imidazo[4,5-b]pyridin derivatives, which share structural similarities with the compound , has been described by Lis et al. (1990). This work highlights the versatility of synthetic chemistry in accessing complex heterocyclic structures, which is crucial for the development of new therapeutic agents or research tools (R. Lis, J. Traina, & J. Huffman, 1990).
Potential Applications in Material Science
- Polyimide Synthesis : Wang et al. (2006) discuss the synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines. The structural features of these polyimides, including their thermal stability and mechanical properties, could suggest potential areas of application for similarly structured compounds in material science and engineering (Xiaolong Wang et al., 2006).
Antifungal and Antitumor Potential
Antifungal Activity : Malhotra et al. (2012) synthesized a series of benzeneamine derivatives demonstrating significant antifungal activity. The structural features and activity profile of these compounds may provide a foundation for the research and development of new antifungal agents, potentially including those with benzimidazole derivatives (Manav Malhotra et al., 2012).
Antitumor Agents : Küçükbay et al. (2016) synthesized novel benzimidazolium bromide salts with potential antitumor activity. This research underscores the therapeutic potential of benzimidazole derivatives in oncology, suggesting avenues for further investigation into compounds like "4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one" (H. Küçükbay et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-19-11-12-26(20(2)15-19)34-14-13-30-25-10-5-4-9-24(25)29-28(30)21-16-27(32)31(18-21)22-7-6-8-23(17-22)33-3/h4-12,15,17,21H,13-14,16,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFSMBQQHJRTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

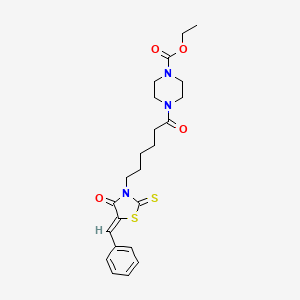

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2613590.png)
![N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2613591.png)
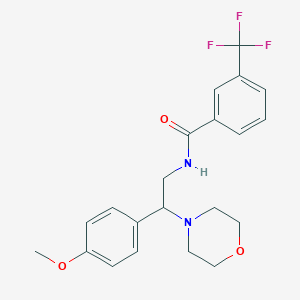

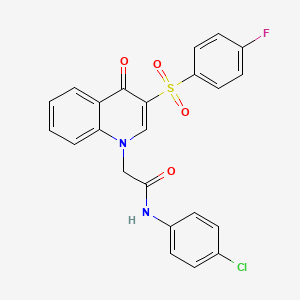
![2-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2613599.png)
![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B2613601.png)
![1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2613602.png)
![2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2613604.png)
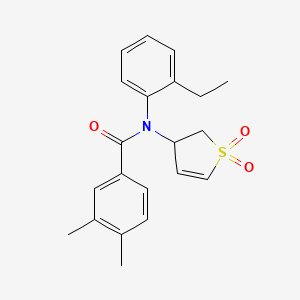
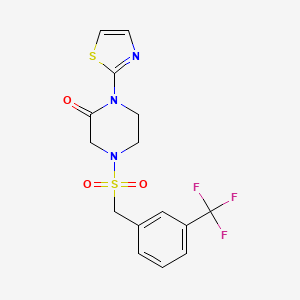
![2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide](/img/structure/B2613609.png)